molecular formula C9H13F3N4O B2504411 (1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide CAS No. 1006352-70-0

(1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide

Cat. No. B2504411
CAS RN: 1006352-70-0
M. Wt: 250.225
InChI Key: WJSFIUBTHPIDCP-UHFFFAOYSA-N
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Description

“(1E)-N’-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide” is a chemical compound with the CAS Number: 1006353-07-6 . Its molecular weight is 236.2 . The IUPAC name for this compound is “(1E)-N’-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide” and its InChI code is "1S/C8H11F3N4O/c1-5-4-6(8(9,10)11)13-15(5)3-2-7(12)14-16/h4,7H,2-3,12H2,1H3" .


Synthesis Analysis

A practical synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, a key intermediate for important medicinal and agrochemistry relevant building blocks, has been developed . The procedure starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and results in a regioisomeric mixture of target pyrazoles . The mixture is then separated based on the boiling point vs. pressure diagrams analysis . Efficient synthetic strategies to regioisomeric building blocks bearing CF3-group at the 3rd and the 5th positions were demonstrated .


Molecular Structure Analysis

The molecular structure of “(1E)-N’-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide” can be represented by the InChI code "1S/C8H11F3N4O/c1-5-4-6(8(9,10)11)13-15(5)3-2-7(12)14-16/h4,7H,2-3,12H2,1H3" . The Canonical SMILES representation of the molecule is "CC1=CC(=NN1CC©C(=NO)N)C(F)(F)F" .


Chemical Reactions Analysis

The compound “(1E)-N’-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide” can undergo several chemical reactions. For instance, a set of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles containing functional groups such as aldehyde, acid, boron pinacolate, lithium sulfinate, and sulfonyl chloride was synthesized based on lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor . The bromination of both 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole by NBS in mild conditions was performed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1E)-N’-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide” include a molecular weight of 236.2 . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 224.4±35.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.0±3.0 kJ/mol and the flash point is 89.5±25.9 °C . The index of refraction is 1.471 and the molar refractivity is 30.9±0.5 cm3 .

Scientific Research Applications

Organic Synthesis and Methodology

a. Trifluoromethylation Reactions: The trifluoromethyl group is a valuable functional handle in organic synthesis. Researchers use this compound as a precursor for introducing trifluoromethyl groups into other molecules. Methods involving lithiation/electrophilic trapping chemistries allow efficient derivatization.

b. Regioselective Strategies: The synthesis of 1-methyl-(3-trifluoromethyl)-1H-pyrazole and 1-methyl-(5-trifluoromethyl)-1H-pyrazole showcases regioselective approaches. These scalable methods enable kilogram-scale production, crucial for industrial applications . Researchers continue to explore new strategies for regioselective functionalization.

Safety and Hazards

The safety data sheet for a similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole, indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . The compound should be handled with care, and protective measures such as wearing protective gloves, clothing, and eye/face protection should be taken . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N4O/c1-5(8(13)15-17)4-16-6(2)3-7(14-16)9(10,11)12/h3,5,17H,4H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSFIUBTHPIDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)C(=NO)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CC(C)/C(=N\O)/N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide

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